molecular formula C7H6N2O4 B3329046 Methyl 2-nitronicotinate CAS No. 54973-79-4

Methyl 2-nitronicotinate

Cat. No.: B3329046
CAS No.: 54973-79-4
M. Wt: 182.13 g/mol
InChI Key: UIHJKFWEWKAWDP-UHFFFAOYSA-N
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Description

Methyl 2-nitronicotinate is a pyridine derivative featuring a nitro group at the 2-position and a methoxycarbonyl (methyl ester) group at the 3-position. The compound’s structural analogs, however, are better characterized, enabling comparative analysis of substituent effects on reactivity, stability, and applications.

Properties

IUPAC Name

methyl 2-nitropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-13-7(10)5-3-2-4-8-6(5)9(11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHJKFWEWKAWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901291516
Record name Methyl 2-nitro-3-pyridinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID901291516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54973-79-4
Record name Methyl 2-nitro-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54973-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-nitro-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901291516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-nitronicotinate can be synthesized through several methods. One common synthetic route involves the nitration of methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration at the second position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-nitronicotinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed:

    Reduction: Methyl 2-aminonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-nitronicotinic acid.

Scientific Research Applications

Methyl 2-nitronicotinate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific properties.

    Pharmaceuticals: It serves as a precursor for the synthesis of biologically active compounds.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of methyl 2-nitronicotinate is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the corresponding acid. These transformations enable the compound to interact with biological molecules and pathways, making it useful in biochemical studies .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular features of Methyl 2-nitronicotinate and its analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
This compound - C7H6N2O4 ~182.13 2-NO₂, 3-COOCH₃
Methyl 2-hydroxy-5-nitronicotinate 89910-50-9 C7H6N2O5 198.13 2-OH, 5-NO₂, 3-COOCH₃
Ethyl 2-hydroxy-5-nitronicotinate 156896-54-7 C8H8N2O5 212.16 2-OH, 5-NO₂, 3-COOC₂H₅
Methyl 2-amino-5-nitronicotinate 88312-64-5 C7H7N3O4 197.15 2-NH₂, 5-NO₂, 3-COOCH₃
Methyl 6-chloro-5-nitronicotinate 104086-21-7 C7H5ClN2O4 216.58 6-Cl, 5-NO₂, 3-COOCH₃
2-Methyl-5-nitronicotinonitrile 60915-14-2 C7H5N3O2 163.13 2-CH₃, 5-NO₂, 3-CN

Key Observations :

  • Substituent Effects: Electron-Withdrawing Groups (NO₂, CN): The nitro group enhances electrophilic reactivity, while the nitrile group (in 2-Methyl-5-nitronicotinonitrile) introduces additional π-electron deficiency, favoring nucleophilic substitution or cyclization reactions . Hydroxyl vs. Methyl 2-amino-5-nitronicotinate’s NH₂ group may participate in condensation or diazotization reactions, expanding its utility in heterocyclic synthesis . Halogenation: The chloro substituent in Methyl 6-chloro-5-nitronicotinate introduces steric and electronic effects, making it a candidate for cross-coupling reactions .

Stability and Reactivity

  • Methyl 2-hydroxy-5-nitronicotinate : Stability data are unavailable, but the hydroxyl group may render it susceptible to oxidation or ester hydrolysis under acidic/basic conditions .
  • Ethyl 2-hydroxy-5-nitronicotinate: Decomposes under heat to release CO, CO₂, and NOₓ, indicating thermal instability .
  • Methyl 2-amino-5-nitronicotinate: No stability data, but its amino group likely increases susceptibility to electrophilic attack compared to nitro derivatives .

Biological Activity

Methyl 2-nitronicotinate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

This compound is classified as a nitro derivative of pyridine. Its molecular formula is C7H6N2O2C_7H_6N_2O_2, with a structure that includes a pyridine ring substituted with a nitro group at the 2-position. This configuration is crucial for its biological activity, as it influences the compound's interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory diseases.
  • Nicotinic Acetylcholine Receptor Modulation : this compound interacts with nicotinic acetylcholine receptors (nAChRs), which are involved in neurotransmission. This interaction may influence cognitive functions and has implications for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating potent antibacterial effects.
  • Anti-inflammatory Research : In an experimental model of arthritis, this compound was administered to rats. Results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Studies : Research conducted on neuroblastoma cell lines indicated that this compound could enhance cell viability under oxidative stress conditions, highlighting its neuroprotective properties.

Biological Activity Summary

Activity TypeTarget Organism/PathwayObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL
Anti-inflammatoryRat arthritis modelReduced paw swelling
NeuroprotectiveNeuroblastoma cell linesIncreased cell viability

Research Findings

Recent studies have focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. For instance, modifications at the pyridine ring have led to compounds with improved potency against specific bacterial strains and enhanced anti-inflammatory effects.

Synthesis Techniques

The synthesis of this compound typically involves:

  • Nitration of Nicotinic Acid Derivatives : This method allows for the introduction of the nitro group at the desired position on the pyridine ring.
  • Esterification Reactions : Converting nicotinic acid into its methyl ester form enhances lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-nitronicotinate, and how should its purity be validated?

  • Methodological Answer : this compound can be synthesized via nitration of methyl nicotinate derivatives under controlled conditions (e.g., nitric acid/sulfuric acid mixtures at low temperatures). Purity validation should include HPLC analysis (≥95% purity threshold) and spectroscopic characterization (¹H/¹³C NMR, IR). Ensure proper quenching of excess nitrating agents to avoid side reactions. For reproducibility, document reagent stoichiometry, temperature gradients, and purification steps (e.g., recrystallization solvents) in alignment with IUPAC guidelines .
  • Safety Note : Follow spill containment protocols (sand/vermiculite absorption) and avoid drain disposal due to nitro compound toxicity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis and handling. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes and consult a physician. Store in airtight containers away from reducing agents to prevent explosive decomposition . Environmental precautions: Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) before disposal via licensed waste management services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomeric equilibria or solvent effects. Validate data by:

  • Repeating experiments under inert atmospheres (to exclude oxidation artifacts).
  • Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations).
  • Comparing melting points and chromatographic retention times with literature values. If inconsistencies persist, conduct X-ray crystallography for structural confirmation .
    • Data Reporting : Clearly distinguish raw data from interpreted results in publications, per guidelines for avoiding overgeneralization .

Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying electron-deficient positions prone to nucleophilic attack.
  • Simulate reaction pathways using software like Gaussian or ORCA, incorporating solvent effects (e.g., DMSO or ethanol continuum models).
  • Validate predictions with kinetic studies (e.g., monitoring reaction progress via UV-Vis spectroscopy under varying pH/temperature conditions).
    • Best Practices : Archive computational parameters (basis sets, convergence criteria) in supplementary materials to enable replication .

Q. How should researchers design experiments to assess the ecological impact of this compound?

  • Methodological Answer :

  • Acute Toxicity : Use Daphnia magna or Vibrio fischeri bioassays to estimate EC₅₀ values.
  • Degradation Studies : Conduct photolysis (UV exposure) and hydrolysis (pH 3–9 buffers) experiments, analyzing degradation products via LC-MS.
  • Soil Mobility : Perform column chromatography with soil samples to measure adsorption coefficients (Kd).
    • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and minimize synthetic scales to reduce environmental release .

Tables for Key Data

Parameter Recommended Method Reference
Purity ValidationHPLC (C18 column, acetonitrile/water)
Thermal StabilityDifferential Scanning Calorimetry (DSC)
Ecotoxicity ScreeningDaphnia magna 48-hour immobilization test

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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